9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly known as MPEP and is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases. Therefore, MPEP has been investigated as a potential therapeutic agent for these conditions.
Wirkmechanismus
MPEP acts as a selective antagonist of the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The this compound receptor is involved in the regulation of various neurotransmitters, including glutamate, dopamine, and GABA. By blocking the this compound receptor, MPEP reduces the activity of these neurotransmitters, which can have therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been shown to improve cognitive function in animal models of Fragile X syndrome and Alzheimer's disease. MPEP has also been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease. In addition, MPEP has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages as a research tool. It is a selective antagonist of the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which allows researchers to specifically target this receptor without affecting other receptors. MPEP is also available in radiolabeled form, which allows researchers to study its distribution and metabolism in vivo. However, MPEP has some limitations as a research tool. Its effects may vary depending on the animal model or cell culture used, and its pharmacokinetics may differ between species.
Zukünftige Richtungen
There are several future directions for research on MPEP. One area of research is the development of more selective and potent 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine antagonists. Another area of research is the investigation of the potential therapeutic effects of MPEP in humans. Clinical trials are currently underway to evaluate the safety and efficacy of MPEP in the treatment of Fragile X syndrome and autism spectrum disorders. Furthermore, MPEP may have potential applications in other conditions that are associated with this compound dysfunction, such as schizophrenia and depression.
Synthesemethoden
MPEP can be synthesized using various methods, including chemical synthesis and radiolabeling techniques. One of the commonly used methods for chemical synthesis involves the reaction of 2-chloroethylmorpholine with 6-amino-9H-purine in the presence of a palladium catalyst. The product is then purified using column chromatography. Radiolabeled MPEP can be synthesized by introducing a radioactive isotope, such as tritium or carbon-14, into the molecule during the synthesis process.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which is involved in various physiological and pathological processes. Therefore, MPEP has been investigated as a potential therapeutic agent for conditions that are associated with this compound dysfunction, such as Fragile X syndrome, autism spectrum disorders, and Parkinson's disease.
Eigenschaften
IUPAC Name |
9-(2-morpholin-4-ylethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O/c12-10-9-11(14-7-13-10)17(8-15-9)2-1-16-3-5-18-6-4-16/h7-8H,1-6H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJHLZCNSIFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.